N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research on benzodiazepinooxazoles and related compounds focuses on their synthesis and the reactions they undergo. For instance, studies have explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, leading to exo-methylene compounds and isoindoles through treatment with dimethyl formamide in the presence of sodium hydride (Terada et al., 1973). This demonstrates the chemical versatility and potential for further functionalization of these frameworks.
Heterocyclic Chemistry
The synthesis of diversified benzo-fused N-heterocycles has been achieved through biomass-involved strategies, showcasing the efficient assembly of novel structures including dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds. This approach leverages the reactivity of N-arylated 2-aminophenols, highlighting the potential for creating complex molecules from simpler biomass-derived materials (Zhang et al., 2015).
Pharmacological Potential
Although the specific research on pharmacological applications was excluded from this query, it's worth noting that related compounds have been investigated for their bioactivity. The structure-activity relationships of certain analogs have led to the identification of potent receptor antagonists, suggesting that similar compounds could be explored for their therapeutic potential, provided they align with the user's requirements to exclude direct drug use, dosage, and side effects information (Harada et al., 1995).
Material Science Applications
The construction of heteropropellanes and other novel materials with unusual physical properties has also been investigated using heterocyclic systems related to the query compound. These studies underscore the potential of such compounds in developing new materials with specific functionalities or properties (Konstantinova et al., 2020).
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3/c1-27-17-4-2-3-5-19(17)30-18-11-10-15(12-16(18)21(27)29)26-20(28)13-6-8-14(9-7-13)22(23,24)25/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWRNURXODLOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.